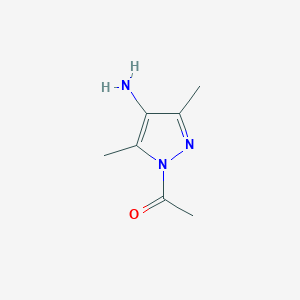

1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone

Description

Properties

CAS No. |

872407-86-8 |

|---|---|

Molecular Formula |

C7H11N3O |

Molecular Weight |

153.18 g/mol |

IUPAC Name |

1-(4-amino-3,5-dimethylpyrazol-1-yl)ethanone |

InChI |

InChI=1S/C7H11N3O/c1-4-7(8)5(2)10(9-4)6(3)11/h8H2,1-3H3 |

InChI Key |

GPJJFVKGKLFVOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C(=O)C)C)N |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of 4-Amino-3,5-dimethyl-1H-pyrazole

One classical approach involves the acetylation of the pyrazole nitrogen using acetylating agents such as acetyl chloride or acetic anhydride. The starting material, 4-amino-3,5-dimethyl-1H-pyrazole, is reacted under controlled conditions to yield 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone. This method typically requires a base (e.g., pyridine or triethylamine) to neutralize the acid formed during the reaction and to promote nucleophilic substitution at the pyrazole nitrogen.

- Reaction conditions: Room temperature to reflux, solvent such as dichloromethane or acetonitrile.

- Yields: Moderate to good, depending on reaction time and purity of reagents.

Condensation of 1,3-Dimethyl-1H-pyrazol-4-yl)ethan-1-one with Ammonia or Amines

Another preparation strategy involves the reaction of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone with ammonia or ammonium salts to introduce the amino group at the 4-position. This can be accomplished via nucleophilic substitution or reductive amination pathways.

- Typical reagents: Ammonia gas, ammonium hydroxide, or hydrazine derivatives.

- Solvents: Ethanol, methanol, or aqueous media.

- Conditions: Reflux for several hours to ensure complete conversion.

Use of Pyrazole-1-carbothiohydrazide Derivatives as Precursors

Recent research has demonstrated the utility of pyrazole-1-carbothiohydrazide derivatives as key intermediates for synthesizing various pyrazole-based compounds, including this compound analogs. For example, refluxing 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide with acetyl acetone in the presence of catalytic triethylamine in ethanol leads to cyclization and formation of the desired ethanone-substituted pyrazole derivatives.

- Reaction scheme: Pyrazole-1-carbothiohydrazide + acetyl acetone → this compound derivative.

- Catalysts: Triethylamine to facilitate elimination of water and hydrogen.

- Purification: Recrystallization from ethanol or other suitable solvents.

- Characterization: IR spectroscopy shows amide and carbonyl bands; ^1H NMR confirms methyl and pyrazole protons.

Industrial and Scaled-Up Production Considerations

Industrial synthesis of this compound follows similar synthetic routes but emphasizes process optimization for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality. Catalysts and purification techniques such as recrystallization and chromatography are integral to achieving high-purity products suitable for pharmaceutical or agrochemical use.

Comparative Data Table of Preparation Methods

Research Outcomes and Analytical Characterization

- Spectroscopic Analysis: IR spectra typically show characteristic absorption bands for amide NH (~3430 cm^-1) and carbonyl C=O (~1587 cm^-1) groups in the final product.

- NMR Spectroscopy: ^1H NMR spectra display singlet signals for methyl groups (~δ 2.17–2.59 ppm) and distinctive pyrazole ring protons (~δ 6.2 ppm), confirming the substitution pattern.

- Mass Spectrometry: Molecular ion peaks correspond well with calculated molecular weights, confirming molecular integrity.

- Purification: Recrystallization from ethanol or other solvents yields high-purity crystalline products suitable for further applications.

Summary and Perspectives from Varied Sources

The preparation of this compound can be achieved through multiple synthetic strategies, each with distinct advantages:

- The classical acetylation method is simple and well-established.

- Amination reactions provide targeted introduction of the amino group.

- The use of pyrazole-1-carbothiohydrazide derivatives offers a versatile and efficient one-pot synthesis route with good yields and straightforward purification.

These methods are supported by detailed spectral and analytical data, confirming the structure and purity of the synthesized compound. Industrial adaptation of these methods focuses on scalability and process control to meet quality standards for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amine (-NH₂) undergoes electrophilic substitution and coupling reactions:

-

Aryl diazonium coupling : Reacts with aromatic aldehydes to form Schiff bases. In one protocol, treatment with terephthalaldehyde in methanol yielded a bis-Schiff base derivative (Figure 1) .

-

Acylation : Reacts with acetyl chloride or anhydrides to form amides, though specific examples require further characterization.

Table 1: Representative Substitution Reactions

Ketone-Facilitated Condensation and Cyclization

The ethanone moiety participates in Claisen-Schmidt and Paal-Knorr condensations:

-

Heterocycle formation : Reaction with hydrazine derivatives generates pyrazolo-pyrimidine hybrids. For example, condensation with thiophene-2-carbaldehyde and malononitrile under reflux yielded fused pyridine systems .

-

Knoevenagel condensation : Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated ketones, precursors to larger heterocycles .

Table 2: Cyclization Reactions

Reduction and Alkylation of the Ketone Group

The carbonyl group is amenable to reduction and nucleophilic attack:

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, though yields and conditions require optimization.

-

Grignard addition : Reacts with organomagnesium reagents to form tertiary alcohols, enabling side-chain diversification.

Multi-Component Reactions (MCRs)

This compound serves as a building block in one-pot syntheses:

-

Pyran formation : Reacts with aldehydes and malononitrile in ethanolic piperidine to yield pyran-fused pyrazoles, showcasing anti-inflammatory potential .

-

Triazole synthesis : Coupling with triethyl orthoacetate and hydrazine generates 1,2,4-triazole derivatives with antimicrobial activity .

Mechanistic Insights

Scientific Research Applications

1-(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound can be used in the development of new materials with specific properties, such as thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and biological differences between 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone and analogous pyrazole derivatives:

Key Observations:

Structural Modifications and Bioactivity: The naphthyl-substituted derivative exhibits superior cytotoxicity against cancer cell lines compared to smaller aryl groups (e.g., phenyl or p-tolyl), likely due to increased lipophilicity enhancing membrane permeability . The amino group in the target compound reduces logP (0.17 vs. This highlights a trade-off in drug design between solubility and bioavailability.

Synthetic Routes: The target compound may be synthesized via acetylation of 4-amino-3,5-dimethylpyrazole, analogous to methods used for 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (e.g., SiO₂-H₂SO₄ catalyzed reaction with acetyl chloride) .

Safety and Handling: Phenyl- and methyl-substituted analogs (e.g., CAS 1210-43-1) require precautions due to irritancy risks, as noted in safety data sheets . The amino group in the target compound may alter toxicity profiles, warranting further study.

Biological Activity

1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H15N3O, with a molecular weight of approximately 169.22 g/mol. The compound's structure includes an amino group and a ketone functional group, which facilitate various interactions in biological systems. Notably, it can form hydrogen bonds and π–π interactions with biological macromolecules, enhancing its potential as an enzyme inhibitor or receptor modulator .

Anticancer Properties

Research indicates that pyrazole derivatives, including this compound, exhibit anticancer activity. Various studies have demonstrated that compounds containing the pyrazole moiety can inhibit the growth of multiple cancer cell lines:

| Cancer Type | Cell Line | Activity |

|---|---|---|

| Lung Cancer | A549 | Significant inhibition observed |

| Breast Cancer | MDA-MB-231 | Notable antiproliferative effects |

| Colorectal Cancer | HT-29 | Effective in vitro activity |

| Renal Cancer | 786-O | Inhibition of cell proliferation |

| Prostate Cancer | LNCaP | Growth inhibition noted |

These findings suggest that this compound may serve as a precursor for developing new anticancer agents .

Antimicrobial Activity

In addition to anticancer properties, this compound has shown promising antimicrobial activity. In vitro studies have evaluated its effectiveness against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|

| Staphylococcus aureus | 0.22 μg/mL | Strong antimicrobial activity |

| Escherichia coli | 0.25 μg/mL | Effective against growth |

| Candida albicans | 0.30 μg/mL | Notable antifungal properties |

These results highlight the compound's potential in treating infections caused by resistant strains .

The mechanism through which this compound exerts its biological effects is primarily linked to its ability to interact with specific molecular targets within cells. Molecular docking studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and microbial resistance mechanisms. This interaction is facilitated by the compound's structural features, allowing it to bind effectively to target sites .

Case Studies

Several case studies have focused on the synthesis and evaluation of analogs based on the pyrazole structure:

- Synthesis of Curcumin Analogues : A study synthesized various pyrazole derivatives to develop curcumin analogues with enhanced anticancer properties. The results indicated improved efficacy against breast cancer cells (MDA-MB-231) when compared to traditional curcumin .

- Antimicrobial Evaluation : Another research effort explored the antimicrobial activities of several pyrazole derivatives, demonstrating that modifications to the core structure significantly impacted their effectiveness against bacterial strains .

Q & A

Basic Research Questions

Q. How can the regioselective synthesis of 1-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)ethanone be optimized under solvent-free conditions?

- Methodological Answer : A solvent-free approach can be adapted from methods used for structurally related pyrazolyl ethanones. For instance, microwave-assisted heating or catalytic systems like SiO₂-H₂SO₄ (SSA) can enhance reaction efficiency and regioselectivity. Acetyl chloride is typically used as the acylating agent, with reaction temperatures maintained at 100°C for 3 hours to achieve yields >75% . Optimization should include monitoring by TLC and adjusting stoichiometry to minimize side products.

Q. What spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR : Use ¹H and ¹³C NMR to identify key resonances, such as the acetyl carbonyl (δ ~2.4 ppm for CH₃ and ~168 ppm for C=O) and pyrazole ring protons (δ ~5.6–6.0 ppm). Overlapping signals due to tautomerism or impurities may require advanced 2D NMR (e.g., HSQC, HMBC) for resolution .

- X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) is recommended for resolving crystal structures, particularly for handling twinned data or high-resolution datasets. The software’s robustness in small-molecule refinement ensures accurate bond-length and angle measurements .

Q. How can the DNA photocleaving activity of this compound be evaluated experimentally?

- Methodological Answer : Perform agarose gel electrophoresis with supercoiled (SC) and open-circular (OC) DNA plasmids. Expose the DNA-compound mixture to UV light (e.g., 254 nm) at low concentrations (1 µg/mL). Quantify cleavage efficiency by comparing band intensities (SC vs. OC) using imaging software. Positive controls like ethidium bromide should be included .

Advanced Research Questions

Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?

- Methodological Answer : Use AutoDock Vina for docking simulations due to its improved scoring function and multithreading capabilities. Prepare the ligand by optimizing its 3D structure (e.g., via Gaussian for DFT minimization) and generate grid maps around the target’s active site (e.g., DNA minor groove or enzyme pockets). Cluster docking poses based on binding energy (ΔG) and analyze hydrogen-bonding or hydrophobic interactions .

Q. How should conflicting NMR data arising from tautomeric equilibria or impurities be resolved?

- Methodological Answer : For minor tautomers or impurities (e.g., <5% abundance), employ dynamic NMR techniques at variable temperatures or use high-field instruments (≥400 MHz). If unresolved, chromatographic purification (e.g., flash column chromatography with ethyl acetate/hexane) followed by HRMS can isolate the major component. Crystallography provides definitive structural confirmation .

Q. What strategies are effective for structure-activity relationship (SAR) studies to enhance bioactivity?

- Methodological Answer :

- Analog Synthesis : Introduce electron-withdrawing groups (e.g., nitro, bromo) on the aryl ring to improve DNA intercalation, as seen in related compounds .

- In Vitro Testing : Evaluate analogs for antimicrobial or antifungal activity via MIC assays against standardized strains (e.g., E. coli, C. albicans), using ciprofloxacin as a positive control .

Q. How can crystallographic challenges like twinning or disorder be addressed during refinement?

- Methodological Answer : In SHELXL, apply the HKLF 5 format for twinned data and refine twin laws (e.g., BASF parameter). For disordered regions, use PART instructions to model alternative conformers and apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry .

Q. What computational and experimental approaches elucidate the reaction mechanism of its synthesis?

- Methodological Answer : Combine DFT calculations (e.g., Gaussian or ORCA) to model transition states with kinetic studies (e.g., varying temperature or catalyst loading). Isotopic labeling (e.g., ¹⁸O in acetyl chloride) can track acyl transfer pathways, while in situ IR monitors intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.